Cas no 1214867-85-2 (Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]-)

Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- structure
1214867-85-2 structure
Product name:Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]-
CAS No:1214867-85-2
MF:C21H22N4O3S2
MW:442.554381847382
CID:5908817
PubChem ID:42908150

Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]-
    • 1214867-85-2
    • EN300-26615879
    • 3-methyl-2-(2-phenylethenesulfonamido)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide
    • 3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
    • Z29457985
    • Inchi: 1S/C21H22N4O3S2/c1-15(2)19(25-30(27,28)12-10-16-7-4-3-5-8-16)20(26)24-21-23-18(14-29-21)17-9-6-11-22-13-17/h3-15,19,25H,1-2H3,(H,23,24,26)
    • InChI Key: AXHKZFBMCFEFRF-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=CN=C2)=CS1)(=O)C(NS(C=CC1=CC=CC=C1)(=O)=O)C(C)C

Computed Properties

  • Exact Mass: 442.11333292g/mol
  • Monoisotopic Mass: 442.11333292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 138Ų

Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615879-0.05g
3-methyl-2-(2-phenylethenesulfonamido)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide
1214867-85-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]-

Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- (CAS No. 1214867-85-2): A Comprehensive Overview

Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- (CAS No. 1214867-85-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the thiazole class of heterocyclic compounds and features a unique structural arrangement that includes a sulfonyl group, an amide linkage, and a pyridine ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The sulfonyl group in the compound is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive feature for drug design. The amide linkage, on the other hand, plays a crucial role in the compound's conformational flexibility and hydrogen bonding capabilities, which are essential for interactions with biological targets. The pyridine ring, a common motif in many pharmaceuticals, imparts additional aromaticity and can influence the compound's pharmacokinetic properties.

Recent studies have highlighted the potential of Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- as a lead compound in the development of novel therapeutics. One notable area of research is its activity against various cancer cell lines. In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain types of cancer cells, particularly those overexpressing specific receptors or enzymes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human breast cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway.

Beyond its anticancer properties, Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Research has shown that this compound can modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway and the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be a valuable candidate for developing new anti-inflammatory drugs.

The pharmacokinetic profile of Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- has also been extensively studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Oral bioavailability is moderate to high, and the compound shows good plasma stability and low toxicity in animal models. These characteristics make it suitable for further development as an oral therapeutic agent.

In addition to its therapeutic potential, Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- has been explored for its use in chemical biology research. Its unique structure allows it to serve as a tool compound for probing biological processes and validating new targets. For example, it has been used in high-throughput screening assays to identify novel inhibitors of specific enzymes or signaling pathways.

The synthesis of Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- involves several steps and requires careful optimization to achieve high yields and purity. Common synthetic routes include the reaction of 3-methylbutanoyl chloride with 4-(3-pyridinyl)-thiazol-2-amine followed by sulfonation with phenylethene sulfonyl chloride. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, which is crucial for clinical trials and commercialization.

Clinical trials are currently underway to evaluate the safety and efficacy of Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- in human subjects. Early phase I trials have shown promising results with no major adverse effects reported at therapeutic doses. Phase II trials are expected to provide more detailed insights into its therapeutic potential across various indications.

In conclusion, Butanamide, 3-methyl-2-[[(2-phenylethenyl)sulfonyl]amino]-N-[4-(3-pyridinyl)-2-thiazolyl]- (CAS No. 1214867-85-2) represents a promising candidate in the development of new therapeutic agents for cancer and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is likely to play a significant role in advancing medical treatments in the coming years.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd